[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
Overview
Description
[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid: is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of a tert-butoxycarbonyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
The compound, also known as “2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid”, is primarily used as a rigid linker in the development of PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction triggers the ubiquitination and subsequent degradation of the target protein . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells . By promoting the degradation of specific proteins, the compound can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
Like other protac linkers, it is likely designed to optimize drug-like properties .
Result of Action
The primary result of the compound’s action is the degradation of the target protein . This can have various molecular and cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could potentially affect the compound’s stability and its ability to form a ternary complex with the target protein and E3 ligase . Additionally, the presence of other molecules could potentially interfere with the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the reaction of the pyrazole derivative with bromoacetic acid or its ester under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The tert-butoxycarbonyl group serves as a protecting group for amines in peptide synthesis.
Biology:
Enzyme Inhibition: Potential use in the design of enzyme inhibitors due to its structural features.
Medicine:
Drug Development: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry:
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound also contains a tert-butoxycarbonyl group and a pyrazole ring but differs in the substitution pattern.
tert-Butyl piperazine-1-carboxylate: Another compound with a tert-butoxycarbonyl group, used as a protecting group in organic synthesis.
Uniqueness:
Structural Features: The unique combination of the tert-butoxycarbonyl group, pyrazole ring, and acetic acid moiety makes [3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]acetic acid distinct.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)7-4-5-12(11-7)6-8(13)14/h4-5H,6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVOTCGQWOONAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184539 | |
Record name | 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855891-13-2 | |
Record name | 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855891-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901184539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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